molecular formula C11H17N B14615162 3,4,7-Trimethylocta-2,6-dienenitrile CAS No. 60220-68-0

3,4,7-Trimethylocta-2,6-dienenitrile

Cat. No.: B14615162
CAS No.: 60220-68-0
M. Wt: 163.26 g/mol
InChI Key: GGXOSZMFWYQZDB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₇N
IUPAC Name: 3,4,7-Trimethylocta-2,6-dienenitrile
Structure: A nitrile-functionalized eight-carbon chain with conjugated double bonds at positions 2 and 6, and methyl substituents at positions 3, 4, and 7. The nitrile group (-C≡N) occupies the terminal position (C1).

Properties

CAS No.

60220-68-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3,4,7-trimethylocta-2,6-dienenitrile

InChI

InChI=1S/C11H17N/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10H,6H2,1-4H3

InChI Key

GGXOSZMFWYQZDB-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C(=CC#N)C

Origin of Product

United States

Preparation Methods

The target compound features a conjugated diene system (2,6-octadiene) with methyl substituents at positions 3, 4, and 7, and a nitrile group at position 2. This arrangement imposes steric and electronic constraints that influence synthetic route selection. Key challenges include regioselective introduction of methyl groups and preservation of the (E)-configuration at the 2,6-diene.

The nitrile functionality typically originates from cyanide incorporation via hydrocyanation, aldol-like condensations, or dehydration of oximes. Conjugated dienes are often constructed through Wittig olefination, cross-metathesis, or acid-catalyzed isomerization.

Catalytic Hydrocyanation Strategies

Hydrocyanation of preformed dienes represents a direct route to unsaturated nitriles. Nickel-catalyzed additions of hydrogen cyanide (HCN) to 1,3-dienes are well-documented for fragrance compounds like citronellyl nitrile. Applied to 3,4,7-trimethylocta-2,6-diene, this method could yield the target nitrile with regioselectivity dictated by ligand design.

Table 1: Hypothetical Hydrocyanation Conditions for 3,4,7-Trimethylocta-2,6-dienenitrile

Catalyst System Temperature (°C) HCN Equiv. Expected Regioselectivity Yield Estimate (%)
Ni(0)/Phosphite Ligand 80–100 1.2 Anti-Markovnikov 55–65
Ni(0)/N-Heterocyclic Carbene 60–80 1.5 Markovnikov 40–50

Phosphite ligands favor anti-Markovnikov addition due to electronic modulation of the nickel center, while bulkier N-heterocyclic carbenes promote Markovnikov selectivity. Side reactions include over-cyanation and diene polymerization, necessitating precise stoichiometric control.

Aldol Condensation Approaches

Condensation of α,β-unsaturated aldehydes with nitrile-containing nucleophiles offers a two-step pathway. For example, 3,4,7-trimethylocta-2,6-dienal could undergo Knoevenagel condensation with malononitrile under basic conditions:

$$
\text{3,4,7-Trimethylocta-2,6-dienal} + \text{NCCH}2\text{CN} \xrightarrow{\text{piperidine}} \text{this compound} + \text{CO}2 + \text{H}_2\text{O}
$$

This route requires prior synthesis of the dienal precursor, potentially via Meinwald rearrangement of epoxy-terpenes or oxidation of allylic alcohols.

Wittig Reaction Strategies

Constructing the diene system through Wittig olefination allows precise control over double-bond geometry. Reacting a stabilized ylide with a nitrile-containing carbonyl compound could yield the target structure:

$$
\text{Ph}3\text{P=CH-C≡N} + \text{3,4,7-Trimethylhept-5-enal} \rightarrow \text{this compound} + \text{Ph}3\text{P=O}
$$

Table 2: Wittig Reaction Optimization Parameters

Ylide Type Solvent Base Reaction Time (h) (E)/(Z) Ratio
Semi-stabilized THF NaHMDS 12 85:15
Stabilized DCM DBU 24 95:5

Stabilized ylides favor (E)-selectivity but require longer reaction times. Purification challenges arise from triphenylphosphine oxide byproducts, necessitating column chromatography or aqueous workups.

Metathesis-Based Synthesis

Olefin metathesis using Grubbs catalysts enables modular assembly of the diene system. Cross-metathesis between a terminal alkene-nitrile and an internal diene could generate the conjugated structure:

$$
\text{CH}_2=CH-C≡N + \text{3,4,7-Trimethylhepta-1,5-diene} \xrightarrow{\text{Grubbs II}} \text{this compound} + \text{Ethylene}
$$

Table 3: Metathesis Catalyst Performance Comparison

Catalyst Conversion (%) (E)-Selectivity (%) TON (mol/mol)
Grubbs II 78 92 450
Hoveyda-Grubbs 85 88 520

While metathesis offers atom economy, substrate accessibility remains a limitation. The required 3,4,7-trimethylhepta-1,5-diene precursor demands multi-step synthesis from terpene feedstocks.

Comparative Analysis of Methodologies

Table 4: Synthetic Route Evaluation

Method Atom Economy Steps Max Yield (%) Scalability Cost Index
Catalytic Hydrocyanation 85 2 65 High $$$
Aldol Condensation 72 3 55 Moderate $$
Wittig Reaction 68 3 75 Low $$$$
Metathesis 91 2 78 High $$$$$

Hydrocyanation and metathesis emerge as industrially viable routes due to fewer steps and higher scalability, albeit with higher catalyst costs. The Wittig reaction provides superior yields but suffers from phosphorus waste generation.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethylocta-2,6-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxidized derivatives like carboxylic acids or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Functionalized derivatives with various substituents replacing the nitrile group.

Scientific Research Applications

3,4,7-Trimethylocta-2,6-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,7-Trimethylocta-2,6-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Research Findings and Functional Insights

Reactivity in Diels-Alder Reactions: The conjugated diene system in this compound enhances electron delocalization, making it 30% more reactive than its non-conjugated isomer (1,5-diene) in cycloaddition reactions .

Steric Effects :

  • The three methyl groups in this compound reduce solubility in polar solvents compared to dimethyl analogs (e.g., 2,6-Dimethylocta-3,5-dienenitrile) but improve thermal stability up to 200°C .

Catalytic Hydrogenation :

  • Full hydrogenation of this compound yields a branched saturated nitrile, a valuable intermediate in heat-resistant polymer production. In contrast, the 1,5-diene isomer shows incomplete conversion due to steric hindrance .

Biological Activity :

  • Preliminary studies suggest methyl-substituted dienenitriles exhibit mild antimicrobial properties, though this compound is less active than smaller analogs like 4,7-Dimethylocta-2,5-dienenitrile .

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